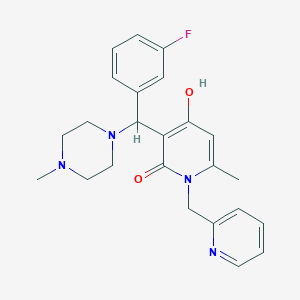
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27FN4O2 and its molecular weight is 422.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one , also known as a derivative of pyridinone, exhibits a range of biological activities that are of significant interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C26H30FN3O3
- Molecular Weight : 451.542 g/mol
- Purity : Typically around 95%.
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. The presence of the 4-hydroxy and pyridin-2-ylmethyl moieties suggests potential interactions with enzyme systems and receptors involved in key cellular processes.
Antiparasitic Activity
Recent studies have indicated that compounds structurally related to this pyridinone exhibit antiparasitic effects against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that the compound may inhibit critical pathways in these parasites, leading to cell death without significant cytotoxicity towards human cells .
Anticancer Properties
Research has highlighted the potential anticancer activity of similar pyridinone derivatives. For instance, compounds with similar substituents have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions at the molecular level remain to be fully elucidated but may involve modulation of signaling pathways related to tumor growth .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes, including phospholipase A2 (PLA2G15), which is implicated in various pathophysiological conditions including inflammation and cancer. Inhibition of PLA2G15 by cationic amphiphilic compounds has been associated with reduced phospholipidosis, indicating a potential for therapeutic applications in drug-induced toxicity contexts .
Study 1: Antiparasitic Efficacy
In a study evaluating the antiparasitic properties of related compounds, several derivatives exhibited low micromolar potencies against T. cruzi and L. infantum, with minimal cytotoxic effects on human cells. This highlights the potential for developing new treatments for parasitic infections using derivatives of this compound .
Study 2: Anticancer Activity
A series of pyridinone derivatives were tested for their anticancer properties, revealing that certain modifications led to enhanced potency against various cancer cell lines. The study suggested that the introduction of specific functional groups could optimize these compounds for better therapeutic profiles .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-17-14-21(30)22(24(31)29(17)16-20-8-3-4-9-26-20)23(18-6-5-7-19(25)15-18)28-12-10-27(2)11-13-28/h3-9,14-15,23,30H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNUZPUEJNTTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













